4-Carboxyphenylacetic acid synthesis and properties
4-Carboxyphenylacetic acid synthesis and properties
An In-depth Technical Guide to 4-Carboxyphenylacetic Acid: Synthesis, Properties, and Applications
Introduction
4-Carboxyphenylacetic acid, also known as homoterephthalic acid, is a dicarboxylic acid that has garnered significant interest in various fields of chemical research and development. Its rigid phenyl ring, combined with the presence of both a carboxylic acid and a phenylacetic acid moiety, imparts unique structural and chemical properties. These characteristics make it a valuable building block in supramolecular chemistry, polymer science, and medicinal chemistry. This guide provides a comprehensive overview of the synthesis, key properties, and diverse applications of 4-carboxyphenylacetic acid, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
4-Carboxyphenylacetic acid is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.[1][2]
| Property | Value | Reference |
| CAS Number | 501-89-3 | |
| Molecular Formula | C₉H₈O₄ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Melting Point | 234-236 °C | [1] |
| Boiling Point (Predicted) | 402.5 ± 28.0 °C | [1] |
| Density (Predicted) | 1.392 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.07 ± 0.10 | [1] |
| Solubility | Soluble in water | [1] |
| Appearance | White to very pale yellow or brown crystal-powder |
Spectroscopic data is crucial for the identification and characterization of 4-carboxyphenylacetic acid. The carboxyl protons in ¹H NMR typically appear as a broad signal in the downfield region (10-12 ppm).[3][4] The carboxyl carbon exhibits a characteristic signal in the ¹³C NMR spectrum between 160-185 ppm.[3][4] Infrared (IR) spectroscopy shows a characteristic C=O stretching vibration for the carboxylic acid group, and a broad O-H stretching band.[3][5]
Synthesis of 4-Carboxyphenylacetic Acid
The synthesis of 4-carboxyphenylacetic acid can be achieved through several routes, primarily involving the oxidation of appropriate precursors or the hydrolysis of nitrile intermediates. The choice of synthetic pathway often depends on the availability of starting materials, desired purity, and scalability.
Oxidation of p-Xylene Derivatives
A common and industrially relevant method for the synthesis of aromatic carboxylic acids is the oxidation of alkylated benzene derivatives.[6][7][8] For 4-carboxyphenylacetic acid, a suitable precursor would be a p-xylene derivative with one methyl group and one ethyl or other easily oxidizable two-carbon chain. The oxidation is typically carried out using strong oxidizing agents in the presence of a catalyst. The AMOCO process, which is used for the large-scale production of terephthalic acid from p-xylene, utilizes a cobalt-manganese-bromine catalyst system in an acetic acid solvent under high temperature and pressure.[7][8][9] A similar approach can be adapted for the synthesis of 4-carboxyphenylacetic acid.
The rationale behind using a mixed-catalyst system lies in the synergistic effect of the metal ions. Cobalt and manganese ions facilitate the generation of free radicals from the hydrocarbon, while the bromide source acts as a promoter, accelerating the oxidation process.[7][10] Acetic acid is an effective solvent as it is relatively stable under the harsh oxidative conditions.
Caption: Generalized workflow for the synthesis of 4-carboxyphenylacetic acid via oxidation.
Hydrolysis of 4-Cyanophenylacetic Acid
Another versatile method for the preparation of carboxylic acids is the hydrolysis of the corresponding nitrile.[11][12] In this case, 4-cyanophenylacetic acid serves as the starting material. The hydrolysis can be performed under either acidic or basic conditions.[11]
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric or hydrochloric acid. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. Base-catalyzed hydrolysis, or saponification, involves heating the nitrile with a strong base like sodium hydroxide, which yields the carboxylate salt. Subsequent acidification then liberates the free carboxylic acid.[12] This method is often preferred for its high yields and the relative ease of purification of the final product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanophenylacetic acid in an excess of a 10% aqueous sodium hydroxide solution.
-
Hydrolysis: Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude 4-carboxyphenylacetic acid.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield pure 4-carboxyphenylacetic acid.
Applications of 4-Carboxyphenylacetic Acid
The unique bifunctional nature of 4-carboxyphenylacetic acid makes it a valuable component in several areas of chemical science.
Metal-Organic Frameworks (MOFs)
Aromatic carboxylic acids are widely used as organic linkers in the construction of metal-organic frameworks (MOFs).[13][14][15][16][17][18] MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic ligands. The specific geometry and functionality of the organic linker play a crucial role in determining the topology, porosity, and ultimately the properties of the resulting MOF. The two carboxylic acid groups of 4-carboxyphenylacetic acid can coordinate with metal centers to form extended networks with potential applications in gas storage, separation, and catalysis.[14][16]
Caption: Formation of a Metal-Organic Framework from metal ions and 4-carboxyphenylacetic acid.
Polymer Chemistry
Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides through condensation polymerization. While not as common as terephthalic acid, 4-carboxyphenylacetic acid can be incorporated into polymer backbones to modify their properties. The non-linear arrangement of the carboxylic acid groups can introduce kinks in the polymer chain, affecting its crystallinity, solubility, and thermal properties. These modified polymers can find applications in specialty plastics, fibers, and films.
Drug Development and Medicinal Chemistry
The carboxylic acid moiety is a key functional group in the pharmacophores of numerous drugs.[19][20][21] It can participate in hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. 4-Carboxyphenylacetic acid can serve as a scaffold or an intermediate in the synthesis of more complex molecules with potential therapeutic activity. For instance, it can be used to introduce a phenylacetic acid motif with a polar carboxylic acid group, which can enhance the solubility and pharmacokinetic properties of a drug candidate. The development of novel carboxylic acid bioisosteres is also an active area of research to improve the pharmacological profiles of drug molecules.[19][21]
Safety and Handling
4-Carboxyphenylacetic acid is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][22][23] It is harmful if swallowed or inhaled.[1][22]
Handling Precautions:
-
Use only in a well-ventilated area or in a chemical fume hood.[22][24]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22][23][24][25]
-
Avoid breathing dust.[24]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[22][24]
-
Keep away from heat, flames, and sparks, and avoid contact with oxidizing agents.[22][24]
In case of accidental exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).[22][23][24]
Conclusion
4-Carboxyphenylacetic acid is a versatile dicarboxylic acid with a rich chemistry and a wide range of applications. Its synthesis via established methods like oxidation and hydrolysis is well-understood, allowing for its production for various research and industrial needs. Its utility as a linker in MOF chemistry, a monomer in polymer synthesis, and a building block in drug discovery highlights its importance in modern chemical science. As research in these areas continues to advance, the demand for and applications of 4-carboxyphenylacetic acid are expected to grow, further solidifying its role as a key chemical intermediate.
References
-
Chemsrc. 4-Carboxyphenylacetic acid | CAS#:501-89-3. (n.d.). Retrieved from [Link]
-
Li, Y., et al. (2011). 2-[4-(Carboxymethyl)phenoxy]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o167. Retrieved from [Link]
-
Organic Syntheses. phenylacetic acid. (n.d.). Retrieved from [Link]
-
Li, Y., et al. (2014). Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. RSC Advances, 4(100), 57095-57101. Retrieved from [Link]
- Google Patents. CN102757339A - Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid. (n.d.).
-
MySkinRecipes. 4-Carboxyphenylacetic acid. (n.d.). Retrieved from [Link]
-
Gándara, F., et al. (2014). Metal–Organic Frameworks with Hexakis(4-carboxyphenyl)benzene: Extensions to Reticular Chemistry and Introducing Foldable Nets. Journal of the American Chemical Society, 136(14), 5271-5274. Retrieved from [Link]
-
PubChem. 4-(Carboxymethyl)benzoic Acid | C9H8O4 | CID 220005. (n.d.). Retrieved from [Link]
-
Wang, N., et al. (2023). A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline. Molecules, 28(2), 839. Retrieved from [Link]
-
Meanwell, N. A. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Journal of Medicinal Chemistry, 61(14), 5832-5880. Retrieved from [Link]
-
Globe Thesis. Metal-organic Frameworks And Their Properties Based On 1-(4-Carboxyphenyl)-1H-Pyrazole-3-Carboxylic Acid Ligand. (2023). Retrieved from [Link]
-
ResearchGate. p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development. (2013). Retrieved from [Link]
-
ResearchGate. Oxidation of p-xylene to terephthalic acid and 4-carboxybenzaldehyde. (n.d.). Retrieved from [Link]
-
Zhu, D. R., et al. (2013). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. CrystEngComm, 15(44), 9034-9043. Retrieved from [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acids. (n.d.). Retrieved from [Link]
- Google Patents. US4329497A - Method for the production of 4-hydroxyphenylacetic acid. (n.d.).
-
MDPI. p-Xylene Oxidation to Terephthalic Acid: New Trends. (2023). Retrieved from [Link]
-
ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Retrieved from [Link]
- Google Patents. US3139452A - Oxidation of p-xylene to terephthalic acid. (n.d.).
-
FooDB. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). (2010). Retrieved from [Link]
-
PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. (2017). Retrieved from [Link]
-
W. W. Norton & Company. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]
-
ScienceAsia. p-Xylene catalytic oxidation to terephthalic acid by ozone. (2015). Retrieved from [Link]
-
Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Retrieved from [Link]
Sources
- 1. 4-CARBOXYPHENYLACETIC ACID | 501-89-3 [amp.chemicalbook.com]
- 2. 4-(Carboxymethyl)benzoic Acid | C9H8O4 | CID 220005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US3139452A - Oxidation of p-xylene to terephthalic acid - Google Patents [patents.google.com]
- 10. scienceasia.org [scienceasia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. 2-[4-(Carboxymethyl)phenoxy]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. Metal–Organic Frameworks with Hexakis(4-carboxyphenyl)benzene: Extensions to Reticular Chemistry and Introducing Foldable Nets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. globethesis.com [globethesis.com]
- 18. Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4-Carboxyphenylacetic acid | CAS#:501-89-3 | Chemsrc [chemsrc.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. fishersci.com [fishersci.com]
- 25. fishersci.com [fishersci.com]
